N-Hydroxymethyl Substitution Alters Lipophilicity: XLogP3-AA Comparison with Parent β-Lactam
The target compound has a computed XLogP3-AA of 1.4, reflecting moderate lipophilicity suitable for membrane permeability . In contrast, the parent (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one lacks the hydroxymethyl group and exhibits a predicted ACD/LogP of ~0.53–0.56 . This ~0.9 log unit difference represents an approximately 8-fold increase in octanol-water partition coefficient, which can significantly affect biodistribution, passive permeability, and protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA / ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | (1S,7R)-8-Azabicyclo[5.2.0]nonan-9-one (CAS 522644-05-9): ACD/LogP = 0.53–0.56 |
| Quantified Difference | ΔLogP ≈ 0.84–0.87 |
| Conditions | Computed descriptors; XLogP3-AA for target (PubChem), ACD/LogP for comparator (ChemSpider CSID 9598510) |
Why This Matters
A ~0.9 log unit difference in lipophilicity can alter membrane permeability and off-target binding profiles, making the target compound a distinct chemical probe for SAR studies where the parent would be inappropriate.
- [1] PubChem Compound Summary CID 71377572. https://pubchem.ncbi.nlm.nih.gov/compound/71377572 View Source
